molecular formula C16H19NO6 B247088 4-acetyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B247088
M. Wt: 321.32 g/mol
InChI Key: GTMDAFYSIXQTID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one, also known as AEHP, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. AEHP belongs to the class of pyrrolone derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 4-acetyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been suggested that 4-acetyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one exerts its effects by modulating various signaling pathways involved in cell growth and survival. It has been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. 4-acetyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has also been found to activate the AMPK pathway, which is involved in energy metabolism and cell survival.
Biochemical and Physiological Effects:
4-acetyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in the pathogenesis of various diseases. 4-acetyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has also been found to modulate the levels of various cytokines and growth factors, which are involved in cell growth and survival.

Advantages And Limitations For Lab Experiments

4-acetyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been found to exhibit potent anticancer and anti-inflammatory properties, making it a potential candidate for drug development. However, the limitations of 4-acetyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one include its limited solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of 4-acetyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one. One potential direction is to further investigate its mechanism of action and identify the specific signaling pathways involved in its effects. Another direction is to study its potential therapeutic applications in other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosage and administration of 4-acetyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one for therapeutic use.

Synthesis Methods

The synthesis of 4-acetyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then subjected to hydrolysis and reduction to yield 4-acetyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one.

Scientific Research Applications

4-acetyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have shown that 4-acetyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one exhibits anti-inflammatory, antioxidant, and anticancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.

properties

Product Name

4-acetyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C16H19NO6

Molecular Weight

321.32 g/mol

IUPAC Name

3-acetyl-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-1-(2-hydroxyethyl)-2H-pyrrol-5-one

InChI

InChI=1S/C16H19NO6/c1-3-23-12-8-10(4-5-11(12)20)14-13(9(2)19)15(21)16(22)17(14)6-7-18/h4-5,8,14,18,20-21H,3,6-7H2,1-2H3

InChI Key

GTMDAFYSIXQTID-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C2C(=C(C(=O)N2CCO)O)C(=O)C)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(C(=O)N2CCO)O)C(=O)C)O

Origin of Product

United States

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